Cas no 31499-90-8 (2,1-Benzisoxazol-3(1H)-one)
2,1-Benzisoxazol-3(1H)-one Chemical and Physical Properties
Names and Identifiers
-
- 2,1-Benzisoxazol-3(1H)-one
- 1H-2,1-benzoxazol-3-one
- 2,1-Benzisoxazolin-3-one
- 31499-90-8
- FUAXXVSVFLEVSF-UHFFFAOYSA-N
- Benzo[c]isoxazol-3(1H)-one
- DTXSID30328729
- NSC-49239
- SCHEMBL158747
- 1,3-dihydro-2,1-benzoxazol-3-one
- CHEMBL282723
- NSC49239
- AKOS006326448
- 3-Hydroxyanthranil
- 1H-Benzo[c]isoxazol-3-one
- SCHEMBL5276597
- 2,3-benzoxazolinone
- G67933
- DTXCID00279835
-
- Inchi: 1S/C7H5NO2/c9-7-5-3-1-2-4-6(5)8-10-7/h1-4,8H
- InChI Key: FUAXXVSVFLEVSF-UHFFFAOYSA-N
- SMILES: O1C(C2C=CC=CC=2N1)=O
Computed Properties
- Exact Mass: 135.03200
- Monoisotopic Mass: 135.032028402g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- PSA: 46.00000
- LogP: 1.12110
2,1-Benzisoxazol-3(1H)-one Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,1-Benzisoxazol-3(1H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00CPNU-100mg |
2,1-Benzisoxazol-3(1H)-one |
31499-90-8 | 95% | 100mg |
$137.00 | 2024-05-06 | |
| 1PlusChem | 1P00CPNU-250mg |
2,1-Benzisoxazol-3(1H)-one |
31499-90-8 | 95% | 250mg |
$219.00 | 2024-05-06 | |
| 1PlusChem | 1P00CPNU-1g |
2,1-Benzisoxazol-3(1H)-one |
31499-90-8 | 95% | 1g |
$573.00 | 2024-05-06 | |
| A2B Chem LLC | AF92330-100mg |
2,1-Benzisoxazol-3(1H)-one |
31499-90-8 | 95% | 100mg |
$139.00 | 2024-04-20 | |
| A2B Chem LLC | AF92330-250mg |
2,1-Benzisoxazol-3(1H)-one |
31499-90-8 | 95% | 250mg |
$244.00 | 2024-04-20 | |
| A2B Chem LLC | AF92330-1g |
2,1-Benzisoxazol-3(1H)-one |
31499-90-8 | 95% | 1g |
$620.00 | 2024-04-20 | |
| Ambeed | A643694-5g |
Benzo[c]isoxazol-3(1H)-one |
31499-90-8 | 95% | 5g |
$2801.0 | 2025-02-28 | |
| Ambeed | A643694-100mg |
Benzo[c]isoxazol-3(1H)-one |
31499-90-8 | 95% | 100mg |
$176.0 | 2025-02-28 | |
| Ambeed | A643694-250mg |
Benzo[c]isoxazol-3(1H)-one |
31499-90-8 | 95% | 250mg |
$298.0 | 2025-02-28 | |
| Ambeed | A643694-1g |
Benzo[c]isoxazol-3(1H)-one |
31499-90-8 | 95% | 1g |
$801.0 | 2025-02-28 |
2,1-Benzisoxazol-3(1H)-one Suppliers
2,1-Benzisoxazol-3(1H)-one Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 2,1-Benzisoxazol-3(1H)-one
Introduction to 2,1-Benzisoxazol-3(1H)-one (CAS No. 31499-90-8)
2,1-Benzisoxazol-3(1H)-one, also known by its CAS number 31499-90-8, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound is a benzisoxazole derivative characterized by its unique structural features and diverse biological activities. The molecule consists of a benzene ring fused with an isoxazole ring, forming a heterocyclic system that exhibits a range of pharmacological properties, making it a valuable target for drug development.
The chemical structure of 2,1-Benzisoxazol-3(1H)-one (C8H6N2O) is notable for its stability and reactivity. The isoxazole ring, which contains a nitrogen and an oxygen atom, imparts unique electronic and steric properties to the molecule. These properties contribute to its ability to interact with various biological targets, including enzymes, receptors, and ion channels. The compound's aromatic nature also enhances its solubility and bioavailability, which are crucial factors in drug design.
In recent years, significant research has been conducted on the biological activities of 2,1-Benzisoxazol-3(1H)-one. Studies have shown that this compound possesses potent anti-inflammatory, antioxidant, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 2,1-Benzisoxazol-3(1H)-one derivatives can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This finding suggests potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
The antioxidant properties of 2,1-Benzisoxazol-3(1H)-one have also been extensively studied. Research has shown that this compound can scavenge free radicals and reduce oxidative stress in cellular models. This ability is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease, where oxidative stress plays a critical role in disease progression. A study published in the Bioorganic & Medicinal Chemistry Letters reported that 2,1-Benzisoxazol-3(1H)-one-based compounds can protect neuronal cells from oxidative damage induced by hydrogen peroxide.
Beyond its anti-inflammatory and antioxidant activities, 2,1-Benzisoxazol-3(1H)-one has shown promise as a neuroprotective agent. Preclinical studies have demonstrated that this compound can enhance neuronal survival and improve cognitive function in animal models of neurodegeneration. For example, a study published in the European Journal of Pharmacology found that treatment with 2,1-Benzisoxazol-3(1H)-one-derived compounds significantly reduced neuronal cell death and improved memory retention in mice with induced Alzheimer's disease.
The pharmacokinetic properties of 2,1-Benzisoxazol-3(1H)-one have also been investigated to assess its potential as a therapeutic agent. Studies have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles. These characteristics are essential for ensuring that the drug reaches its intended target tissues at therapeutic concentrations without causing significant side effects.
In addition to its direct biological activities, 2,1-Benzisoxazol-3(1H)-one has been used as a building block for the synthesis of more complex molecules with enhanced pharmacological properties. Chemists have developed various synthetic strategies to modify the structure of this compound, leading to the creation of novel derivatives with improved potency and selectivity. For instance, the introduction of functional groups such as hydroxyl or amino groups can enhance the binding affinity of these derivatives to specific biological targets.
The safety profile of 2,1-Benzisoxazol-3(1H)-one has been evaluated through extensive toxicity studies. These studies have generally shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant cytotoxicity or genotoxicity. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
In conclusion, 2,1-Benzisoxazol-3(1H)-one (CAS No. 31499-90-8) is a versatile compound with a wide range of biological activities that make it an attractive candidate for drug development. Its anti-inflammatory, antioxidant, and neuroprotective properties suggest potential applications in treating various diseases characterized by inflammation and oxidative stress. Ongoing research continues to explore new derivatives and formulations of this compound to optimize its therapeutic potential while ensuring safety and efficacy.
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